N-(2,4-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
This compound belongs to the acetamide class, featuring a 2,4-dimethylphenyl group linked via a sulfanyl bridge to a 5-phenyl-substituted imidazole core. The structure combines lipophilic aromatic moieties with a thioether linkage, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-8-9-16(14(2)10-13)21-18(23)12-24-19-20-11-17(22-19)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTQOOCCDPYSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate.
Attachment of the Sulfanylacetamide Group: This step involves the reaction of the imidazole derivative with a thiol and an acylating agent to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can undergo reduction under specific conditions, although this is less common.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-(2,4-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide in cancer treatment. For instance, derivatives containing imidazole and thiazole rings have shown promising anticancer properties. A study demonstrated that certain thiazole derivatives exhibited selective cytotoxicity against various cancer cell lines, indicating that modifications to the imidazole structure can enhance anticancer activity .
Case Study : A synthesized compound with an imidazole moiety showed IC50 values of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells, suggesting a potential pathway for developing new anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that imidazole derivatives possess significant antibacterial activity against a range of pathogens. For example, novel thiazole-imidazole hybrids have demonstrated effectiveness against Staphylococcus epidermidis, outperforming standard antibiotics like amphotericin B .
Table 1: Antimicrobial Activity of Related Compounds
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The sulfanyl group might also play a role in binding to metal ions or participating in redox reactions.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- Heterocyclic Core : The target compound’s imidazole core contrasts with benzimidazole (e.g., NAAB-496) or thiadiazole () analogs, which may alter π-π stacking or hydrogen-bonding interactions .
- Chloro or fluorophenyl substituents () introduce electron-withdrawing effects, modulating reactivity .
- Aromatic Linkage : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity relative to cyclopropyl () or sulfonamide-containing analogs .
Physicochemical and Spectral Properties
- 13C-NMR Data : The carbonyl signal in NAAB-496 appears at δ 166.3 ppm, consistent with acetamide derivatives. Aromatic carbons in dimethylphenyl groups (e.g., δ 20.6 for methyl in NAAB-496) suggest similar shifts for the target compound’s methyl substituents .
- Solubility : The dimethylphenyl group in the target compound likely reduces aqueous solubility compared to sulfonamide-containing analogs (e.g., NAAB-496), which benefit from polar sulfonyl groups .
Biological Activity
N-(2,4-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, a compound featuring a distinctive imidazole moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.
- Molecular Formula : CHNOS
- Molecular Weight : 351.5 g/mol
- CAS Number : 932352-41-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Studies have indicated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures demonstrated selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and Caco-2 (human colorectal adenocarcinoma). The activity was often linked to the ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways related to cell survival and death .
- Antimicrobial Activity : The imidazole ring is known for its broad-spectrum antimicrobial properties. Research has shown that compounds containing this moiety can effectively inhibit the growth of drug-resistant strains of bacteria and fungi. For example, certain thiazole derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .
Anticancer Efficacy
A study assessing the anticancer activity of imidazole derivatives reported that this compound exhibited potent cytotoxic effects against Caco-2 cells with an IC value significantly lower than that of standard chemotherapeutics like cisplatin. The mechanism involved the induction of apoptosis as evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells .
Antimicrobial Activity
In another investigation focused on antimicrobial properties, derivatives similar to this compound were tested against various pathogens. Results showed that these compounds had a minimum inhibitory concentration (MIC) in the low micromolar range against resistant strains of Candida and Staphylococcus aureus, indicating their potential as therapeutic agents in treating infections caused by resistant organisms .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC / MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | Caco-2 | 20.6 | |
| Anticancer | A549 | >100 | |
| Antimicrobial | MRSA | 8.0 | |
| Antimicrobial | Candida spp. | 4.0 |
Research Findings
- Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapy.
- Resistance Overcoming : Its effectiveness against drug-resistant strains suggests that it could be a valuable addition to current antimicrobial therapies.
- Structure Activity Relationship (SAR) : Modifications to the imidazole ring and substituents on the phenyl groups have been shown to enhance biological activity, indicating the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
